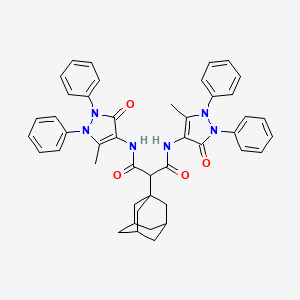
2-(1-adamantyl)-N,N'-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide is a complex organic compound that features an adamantyl group and two pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide typically involves multi-step organic reactions. The process may start with the preparation of the adamantyl group, followed by the formation of the pyrazole rings. Key steps include:
Formation of Adamantyl Group: This can be achieved through the reaction of adamantane with suitable reagents.
Synthesis of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with diketones.
Coupling Reactions: The final step involves coupling the adamantyl group with the pyrazole rings under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.
類似化合物との比較
Similar Compounds
2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide: can be compared with other adamantyl-containing compounds and pyrazole derivatives.
Adamantane: Known for its rigid structure and use in antiviral drugs.
Pyrazole Derivatives: Widely studied for their biological activities.
Uniqueness
The uniqueness of 2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide lies in its combination of an adamantyl group with pyrazole rings, which may confer unique properties such as enhanced stability and specific biological activities.
特性
IUPAC Name |
2-(1-adamantyl)-N,N'-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O4/c1-29-39(43(54)50(36-19-11-5-12-20-36)48(29)34-15-7-3-8-16-34)46-41(52)38(45-26-31-23-32(27-45)25-33(24-31)28-45)42(53)47-40-30(2)49(35-17-9-4-10-18-35)51(44(40)55)37-21-13-6-14-22-37/h3-22,31-33,38H,23-28H2,1-2H3,(H,46,52)(H,47,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGAMHKLEUAESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C)C78CC9CC(C7)CC(C9)C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
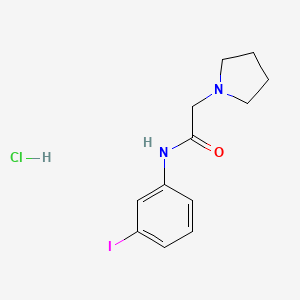
![2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B6053204.png)
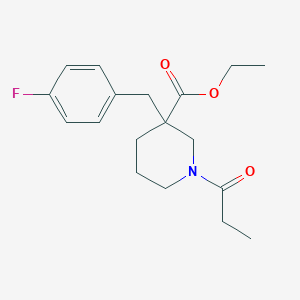
![1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B6053215.png)
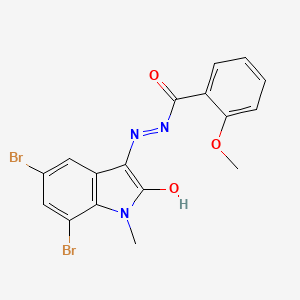
![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
![1-(1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6053236.png)
![3-(4-fluorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053244.png)
![1-cyclopentyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6053253.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6053278.png)
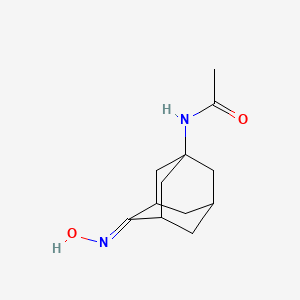
![2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6053291.png)
![[4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B6053293.png)

